molecular formula C18H24N2O6 B1437494 trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid CAS No. 1217636-05-9

trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid

Cat. No. B1437494
M. Wt: 364.4 g/mol
InChI Key: ZPDUEFCWDPJFBV-KBPBESRZSA-N
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Description

Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular weight of 363.39 . It is also known by its IUPAC name, (3R,4S)-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains two carbonyl groups, one attached to a tert-butoxycarbonyl (Boc) group and the other to a benzyloxycarbonyl (Cbz) group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 363.39 . It is recommended to be stored at 28°C .

Scientific Research Applications

1. Synthesis of Amino Acid Derivatives

The compound is used in the synthesis of amino acid derivatives. For example, it has been utilized in the synthesis of amino acid derivatives of proline, pipecolic acid, and pyrrolizidine-3-carboxylic acid using a Class II pyruvate aldolase from Escherichia coli K-12. The process involves enzymatic aldol addition followed by catalytic intramolecular reductive amination (Hernández et al., 2017).

2. Chiral Pyrrolidine and Piperidine Synthesis

The compound plays a role in the enantioselective synthesis of chiral pyrrolidine, piperidine, and azepane-type N-heterocycles. This process uses a cationic CpRu complex of chiral picolinic acid derivatives and facilitates the creation of these N-heterocycles with high enantiomer ratios (Seki, Tanaka, & Kitamura, 2012).

3. Conformational Analysis of Proline Derivatives

Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is valuable in studying the conformational behaviors of proline derivatives. Research has investigated the effects of substituents on the pyrrolidine ring, exploring how these modifications influence the ring's puckering and the overall molecular structure (Koskinen et al., 2005).

4. Creation of Chiral Building Blocks

The compound is instrumental in the creation of chiral building blocks, which are crucial in synthesizing various biologically active compounds. For instance, it has been used in the preparation of enantiopure hydroxymethyl derivatives as key intermediates for the synthesis of metalloproteinase inhibitors (Iding, Wirz, & Sarmiento, 2003).

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . It is recommended to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDUEFCWDPJFBV-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301109133
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid

CAS RN

1820571-98-9
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820571-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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